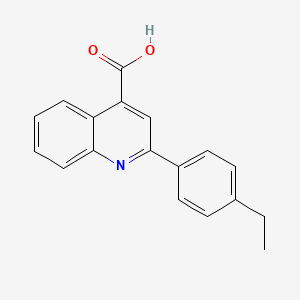

2-(4-Ethylphenyl)quinoline-4-carboxylic acid

Description

2-(4-Ethylphenyl)quinoline-4-carboxylic acid is a quinoline derivative characterized by a carboxylic acid group at position 4 of the quinoline core and a 4-ethylphenyl substituent at position 2. This compound (CAS: 301320-96-7, MFCD00781757) has attracted attention in medicinal and materials chemistry due to the versatility of the quinoline scaffold and the tunable electronic properties imparted by its substituents .

Propriétés

IUPAC Name |

2-(4-ethylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-2-12-7-9-13(10-8-12)17-11-15(18(20)21)14-5-3-4-6-16(14)19-17/h3-11H,2H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETVXMLZGMOFQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)quinoline-4-carboxylic acid can be achieved through several methods, including:

Friedländer Synthesis: This method involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst.

Pfitzinger Reaction: This reaction involves the condensation of isatins with enolisable ketones under basic conditions to form quinoline-4-carboxylic acids.

Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction between isatins and sodium pyruvate, resulting in quinoline-2,4-dicarboxylic acids.

Industrial Production Methods

Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as solvent-free reactions, the use of recyclable catalysts, and microwave-assisted synthesis are preferred for their efficiency and sustainability .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Ethylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under acidic or basic conditions.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Applications De Recherche Scientifique

Anticancer Applications

One of the most prominent applications of 2-(4-Ethylphenyl)quinoline-4-carboxylic acid is in the development of anticancer agents. Research has demonstrated that derivatives of quinoline-4-carboxylic acids can act as potent inhibitors of histone deacetylases (HDACs), which are enzymes implicated in cancer progression. For instance, a study identified specific derivatives that exhibited selective inhibition of HDAC3, leading to significant anticancer activity in vitro .

Case Study: HDAC Inhibition

- Compound: this compound derivatives

- Target: HDAC3

- Outcome: Potent anticancer activity observed; potential lead compounds for drug development.

Antibacterial Activity

The antibacterial properties of this compound have also been explored. Various studies have screened this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The modifications in the quinoline structure have been shown to enhance antibacterial efficacy compared to traditional antibiotics .

Data Table: Antibacterial Activity

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 15 | |

| This compound | Escherichia coli | 12 | |

| Ampicillin | Staphylococcus aureus | 18 | |

| Gentamicin | Escherichia coli | 20 |

Antileishmanial Activity

The antileishmanial potential of quinoline derivatives has been investigated, with promising results indicating that these compounds can inhibit the growth of Leishmania donovani, the causative agent of leishmaniasis. The synthesis and evaluation of various quinoline-4-carboxylic acids revealed that certain derivatives possess significant antileishmanial activity .

Case Study: Antileishmanial Evaluation

- Compound: Quinoline-4-carboxylic acid derivatives

- Target: Leishmania donovani

- IC50 Values: Ranged from 1.56 µg/mL to 200 µg/mL depending on the derivative used.

Antioxidant Properties

Recent studies have also highlighted the antioxidant capabilities of quinoline derivatives, including this compound. The antioxidant activity was assessed using the DPPH assay, showing that modifications in the quinoline structure can enhance radical scavenging abilities .

Data Table: Antioxidant Activity

Mécanisme D'action

The mechanism of action of 2-(4-Ethylphenyl)quinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, disrupt cellular processes, and interfere with DNA replication and repair. Its biological effects are mediated through binding to specific receptors and enzymes, leading to altered cellular functions and therapeutic outcomes .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Effects on Structure and Reactivity

Electron-Withdrawing vs. Electron-Donating Groups

- 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid (CAS: 51842-78-5): The ethoxy group is electron-donating, increasing the electron density of the quinoline ring. This can enhance stability in oxidative environments and influence binding interactions in biological targets .

- 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid: The chloro substituent at position 6 introduces steric and electronic effects, further modifying solubility and reactivity .

Methyl-Substituted Derivatives

Physicochemical Properties

- Solubility: The ethyl group enhances solubility in organic solvents (e.g., EtOAc, DMSO) compared to polar derivatives like carboxylic acid hydrazides (e.g., 2-(4-ethoxyphenyl)quinoline-4-carbohydrazide) .

- Thermal Stability : Derivatives with halogen substituents (e.g., bromine or chlorine) exhibit higher melting points due to stronger intermolecular interactions .

Activité Biologique

2-(4-Ethylphenyl)quinoline-4-carboxylic acid is a derivative of quinoline known for its diverse biological activities. Quinoline compounds have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Topoisomerase II Inhibition : This compound inhibits topoisomerase II, an enzyme crucial for DNA replication and repair. Inhibition leads to DNA damage and subsequent apoptosis in cancer cells.

- Alkaline Phosphatases : The compound also affects alkaline phosphatases, which play a role in phosphate metabolism. This inhibition can disrupt cellular signaling pathways that are vital for cell proliferation and survival.

Antimicrobial Activity

Research indicates that derivatives of quinoline, including this compound, exhibit significant antimicrobial properties against various pathogens. A study found that substituted quinoline-4-carboxylic acids demonstrated strong antimicrobial effects against Gram-positive and Gram-negative bacteria as well as fungi . The compound's structural modifications enhance its efficacy against resistant strains.

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies:

- Cytotoxicity Assays : In vitro studies revealed that this compound exhibits cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The IC50 values indicate a promising therapeutic index compared to standard chemotherapeutics .

Anti-inflammatory Activity

Quinoline derivatives have shown potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This activity may be beneficial in managing conditions like rheumatoid arthritis and other inflammatory diseases .

Case Studies

- Antitubercular Activity : A study synthesized arylated quinoline derivatives, including analogs of this compound. These compounds were screened for their ability to inhibit Mycobacterium tuberculosis, demonstrating significant activity against resistant strains .

- Antileishmanial Activity : Another study evaluated the antileishmanial properties of various quinoline derivatives against Leishmania donovani. The results indicated that certain compounds exhibited potent activity, suggesting the potential application of this compound in treating leishmaniasis .

Q & A

Q. Advanced Optimization

- Reagent selection : Use SOCl₂ for efficient conversion of the carboxylic acid to its acid chloride, enabling amide coupling (e.g., with amines) .

- Temperature control : Reflux in THF at 80°C for 5 hours ensures complete conversion while minimizing side reactions .

- Purification : Flash column chromatography (20% ethyl acetate/petroleum ether) yields >95% purity .

Q. Basic Characterization

Q. Advanced Strategies

- Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic P21/c, β = 90.86°) resolves ambiguities in substituent positioning .

- DFT calculations : Validate NMR/IR predictions using computational models (e.g., Gaussian) .

Example Contradiction : Discrepancies in NOE correlations may arise from rotational isomers. Use variable-temperature NMR to identify dominant conformers .

What biochemical pathways are implicated in the biological activity of this compound?

Basic Mechanisms

Quinoline derivatives inhibit enzymes like cytochrome P450 and kinases via π-π stacking and hydrogen bonding with active sites .

Q. Advanced Analysis

- Enzyme kinetics : Measure IC₅₀ values using fluorogenic substrates (e.g., 7-ethoxyresorufin for CYP inhibition) .

- Pathway mapping : RNA-seq or proteomics identifies downstream targets (e.g., NF-κB or MAPK pathways) .

Q. Key Interactions :

| Target | Binding Mode | Assay Type | Reference |

|---|---|---|---|

| CYP3A4 | Competitive inhibition | Fluorescence | |

| EGFR kinase | Allosteric modulation | Kinase-Glo |

How does the 4-ethylphenyl substituent influence the compound’s physicochemical stability?

Q. Basic Stability Profile

Q. Advanced Studies

- Accelerated stability testing : 40°C/75% RH for 4 weeks shows <5% degradation (HPLC) .

- Incompatibilities : Avoid strong oxidizers (e.g., HNO₃) to prevent nitro-derivative formation .

What strategies are effective for studying structure-activity relationships (SAR) in quinoline-4-carboxylic acid analogs?

Q. Basic SAR Approaches

- Substituent variation : Compare ethyl (C₂H₅) vs. methyl (CH₃) groups at the phenyl ring for lipophilicity (logP) .

- Bioisosteres : Replace carboxylic acid with sulfonamide to assess potency changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.